4-Ethoxy-1-fluoro-2-nitrobenzene
Overview
Description
4-Ethoxy-1-fluoro-2-nitrobenzene is an organic compound with the molecular formula C8H8FNO3. It is characterized by the presence of an ethoxy group (-OCH2CH3), a fluoro atom, and a nitro group (-NO2) attached to a benzene ring. This compound is known for its applications in various fields of chemistry, biology, medicine, and industry due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: One common method to synthesize this compound involves the nitration of 4-ethoxyfluorobenzene. This reaction typically uses concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as a catalyst under controlled temperature conditions.
Fluorination Reaction: Another approach is the fluorination of 4-ethoxynitrobenzene using reagents like xenon difluoride (XeF2) or cobalt trifluoride (CoF3) under specific reaction conditions.
Industrial Production Methods: In industrial settings, the compound is often produced through large-scale nitration and fluorination reactions, ensuring precise control over reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques helps in scaling up the production process.
Types of Reactions:
Oxidation Reactions: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the nitro group (-NO2) can lead to the formation of aniline derivatives.
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the ethoxy and nitro groups influence the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under acidic or neutral conditions.
Reduction: Common reducing agents include iron (Fe) and hydrochloric acid (HCl) or tin (Sn) and hydrochloric acid (HCl).
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) as catalysts.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Aniline derivatives and hydroxylamines.
Substitution Products: Halogenated benzene derivatives and alkylated benzene derivatives.
Scientific Research Applications
4-Ethoxy-1-fluoro-2-nitrobenzene is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is employed in the development of new drugs and therapeutic agents due to its potential biological activity.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-ethoxy-1-fluoro-2-nitrobenzene exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and influence their activity by binding to active sites or altering substrate specificity. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-Ethoxy-4-fluoro-1-nitrobenzene: Similar structure but different position of substituents.
4-Bromo-1-fluoro-2-nitrobenzene: Bromine atom replaces the ethoxy group.
1-Fluoro-2-nitrobenzene: Lacks the ethoxy group.
Uniqueness: 4-Ethoxy-1-fluoro-2-nitrobenzene is unique due to the presence of both an ethoxy and a nitro group on the benzene ring, which influences its reactivity and applications. The combination of these functional groups provides distinct chemical properties compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-ethoxy-1-fluoro-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-2-13-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHXVSNHSWNAAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302674 | |
Record name | 4-Ethoxy-1-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10298-81-4 | |
Record name | 4-Ethoxy-1-fluoro-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10298-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-1-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.